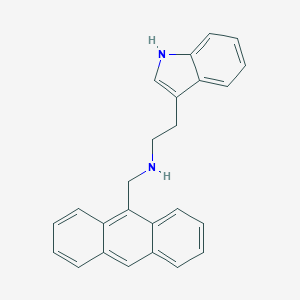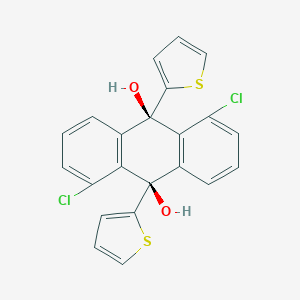![molecular formula C26H20IN3O3 B290245 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may interact with specific receptors or enzymes in the body, leading to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone possesses various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been shown to modulate the activity of certain enzymes in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone in lab experiments include its potent biological activity, its ability to inhibit the activity of certain enzymes, and its potential for use in the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone. These include further studies on its mechanism of action, its potential for use in the treatment of enzyme-related diseases, and its potential for use in the development of new drugs. Additionally, more research is needed to fully understand the toxicological effects of this compound and its potential for use in clinical settings.
In conclusion, 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone is a promising compound with various potential applications in the field of medicine. Its potent biological activity and ability to inhibit the activity of certain enzymes make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and toxicological effects.
Synthesis Methods
The synthesis of 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide, 3-methoxybenzaldehyde, ethyl acetoacetate, and iodine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography.
Scientific Research Applications
This compound has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, antitumor, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.
properties
Molecular Formula |
C26H20IN3O3 |
|---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O3/c1-3-29-23-10-5-4-9-19(23)20(25(29)31)15-24-28-22-12-11-16(27)13-21(22)26(32)30(24)17-7-6-8-18(14-17)33-2/h4-15H,3H2,1-2H3 |
InChI Key |
XPTPBFMOYVFTKT-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)OC)C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)

![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)




![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)